Seldomycin factor 1

Description

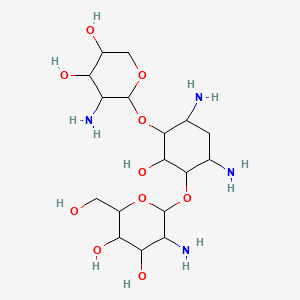

Structure

2D Structure

Properties

CAS No. |

56276-04-1 |

|---|---|

Molecular Formula |

C17H34N4O10 |

Molecular Weight |

454.5 g/mol |

IUPAC Name |

5-amino-6-[4,6-diamino-3-(3-amino-4,5-dihydroxyoxan-2-yl)oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxane-3,4-diol |

InChI |

InChI=1S/C17H34N4O10/c18-4-1-5(19)15(31-17-9(21)12(26)11(25)7(2-22)29-17)13(27)14(4)30-16-8(20)10(24)6(23)3-28-16/h4-17,22-27H,1-3,18-21H2 |

InChI Key |

YNMRKGLUALDHIR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)O)OC3C(C(C(CO3)O)O)N)N |

Synonyms |

seldomycin seldomycin factor 1 seldomycin factor 2 seldomycin factor 3 seldomycin factor 5 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Seldomycin Factor 1: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seldomycin factor 1 is an aminoglycoside antibiotic, part of the seldomycin complex produced by the soil actinomycete, Streptomyces hofunensis sp. nov.[1] First described in the 1970s, this complex comprises several factors, including 1, 2, 3, and 5. Aminoglycosides are a class of potent bactericidal antibiotics that function by inhibiting protein synthesis in susceptible bacteria, making them a subject of enduring interest in the development of new antimicrobial agents. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound, including detailed experimental protocols and a putative biosynthetic pathway.

Data Presentation

While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the known physicochemical properties and provide a template for the type of antimicrobial activity data that would be determined for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H26N4O5 | Egan et al., 1977 |

| Molecular Weight | 306.36 g/mol | Egan et al., 1977 |

| Optical Rotation | +158° (c 1.0, H2O) | Sato et al., 1977 |

| Melting Point | 180-185 °C (dec.) | Sato et al., 1977 |

| Appearance | White powder | Sato et al., 1977 |

Table 2: Antimicrobial Activity of this compound (Hypothetical MIC Values)

| Organism | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | Data not available |

| Staphylococcus aureus | ATCC 25923 | Data not available |

| Pseudomonas aeruginosa | ATCC 27853 | Data not available |

| Klebsiella pneumoniae | ATCC 13883 | Data not available |

Table 3: Fermentation and Yield of Seldomycin Complex

| Parameter | Value | Reference |

| Producing Organism | Streptomyces hofunensis sp. nov. MK-88 | Nara et al., 1977 |

| Fermentation Time | 4-5 days | Nara et al., 1977 |

| Fermentation Broth Potency | ~1000 µg/mL (as seldomycin factor 5) | Nara et al., 1977 |

| Yield of this compound | Data not available |

Experimental Protocols

The following protocols are based on the methods described by Sato et al. in their 1977 publication, "A new aminoglycoside antibiotic complex--the seldomycins. II. Isolation, physicochemical and chromatographic properties."

Fermentation of Streptomyces hofunensis

A detailed protocol for the fermentation of Streptomyces hofunensis to produce the seldomycin complex would typically involve the following steps:

-

Inoculum Preparation: A vegetative inoculum of S. hofunensis is prepared by cultivating the strain in a suitable seed medium.

-

Production Medium: The production medium consists of a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.

-

Fermentation Conditions: The fermentation is carried out in a stirred-tank fermenter under controlled conditions of temperature, pH, and aeration for 4-5 days.

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth is a multi-step process involving ion-exchange and silica gel chromatography.

Caption: Workflow for the isolation and purification of this compound.

Detailed Steps:

-

Acidification and Filtration: The pH of the whole fermentation broth is adjusted to 2.0 with sulfuric acid to aid in the extraction of the basic aminoglycoside antibiotics. The mycelial cake is then removed by filtration.

-

Cation Exchange Chromatography: The clarified filtrate is neutralized and applied to a column of Amberlite IRC-50 cation exchange resin (in the ammonium form). The column is washed with water, and the seldomycin complex is eluted with 1 N ammonium hydroxide.

-

Silica Gel Chromatography (Initial Separation): The active fractions from the ion exchange are concentrated and subjected to silica gel column chromatography. The column is developed with a solvent system of chloroform-methanol-ammonium hydroxide (e.g., 1:1:1 v/v) to separate the seldomycin complex into fractions containing different factors.

-

Silica Gel Chromatography (Final Purification): The fraction containing Seldomycin factors 1 and 2 is further purified by another round of silica gel column chromatography using a similar solvent system to yield pure this compound.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H and 13C NMR to elucidate the connectivity of atoms and the stereochemistry of the molecule.

Putative Biosynthetic Pathway of this compound

The biosynthesis of aminoglycoside antibiotics in Streptomyces generally proceeds from a sugar phosphate precursor, often D-glucose-6-phosphate. While the specific gene cluster for seldomycin biosynthesis in S. hofunensis has not been fully characterized, a putative pathway for this compound can be proposed based on the known biosynthesis of other 2-deoxystreptamine (2-DOS)-containing aminoglycosides.

The biosynthesis can be conceptually divided into three main stages:

-

Formation of the 2-Deoxystreptamine (2-DOS) Core: This central aminocyclitol moiety is synthesized from D-glucose-6-phosphate through a series of enzymatic reactions.

-

Synthesis of the Sugar Moieties: The specific amino and deoxy sugars that will be attached to the 2-DOS core are synthesized from sugar nucleotide precursors.

-

Glycosylation and Tailoring Reactions: Glycosyltransferases attach the sugar moieties to the 2-DOS core, followed by potential modifying reactions such as amination, methylation, or hydroxylation.

Caption: Putative biosynthetic pathway for this compound.

Conclusion

This compound represents a classic example of an aminoglycoside antibiotic discovered through the systematic screening of microbial fermentation products. The isolation and purification of this compound rely on established chromatographic techniques that exploit its basic and polar nature. While its full antibacterial spectrum and clinical potential remain to be extensively explored, the methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to revisit this and other members of the seldomycin complex. Further investigation into the biosynthetic pathway at a genetic level could open avenues for combinatorial biosynthesis and the generation of novel, more potent aminoglycoside derivatives.

References

A Technical Guide to Seldomycin Factor 1 Production by Streptomyces hofunensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seldomycin factor 1, an aminoglycoside antibiotic, is a secondary metabolite produced by the Gram-positive bacterium Streptomyces hofunensis. This document provides a comprehensive technical overview of the core aspects of this compound production. Due to the limited availability of specific data for this compound, this guide leverages established knowledge from closely related aminoglycoside antibiotics produced by other Streptomyces species to present putative biosynthetic pathways, optimized fermentation strategies, and detailed protocols for isolation, purification, and characterization. All quantitative data is summarized for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and replication. This guide is intended to serve as a foundational resource for researchers and professionals involved in the discovery, development, and production of novel antibiotics.

Introduction

Aminoglycoside antibiotics have long been a cornerstone in the treatment of severe bacterial infections. This compound, produced by Streptomyces hofunensis, belongs to this critical class of antimicrobial agents. The emergence of antibiotic-resistant pathogens necessitates a deeper understanding of the production mechanisms of existing and novel antibiotics to facilitate the development of improved derivatives and more efficient manufacturing processes. This technical guide synthesizes the available information on this compound and provides analogous methodologies from well-studied aminoglycosides to empower further research and development in this area.

The Producing Organism: Streptomyces hofunensis

Streptomyces hofunensis is a filamentous soil bacterium belonging to the Actinomycetales order. Like other members of the Streptomyces genus, it is known for its ability to produce a wide array of secondary metabolites, including antibiotics. The production of this compound is intricately linked to the organism's growth phase, typically occurring during the stationary phase as a response to nutrient limitation or other environmental stressors.

Biosynthesis of this compound (Putative Pathway)

While the complete biosynthetic pathway for this compound has not been fully elucidated in the public domain, a putative pathway can be constructed based on the well-characterized biosynthesis of other aminoglycosides, such as streptomycin and kanamycin, in other Streptomyces species. The biosynthesis is orchestrated by a dedicated gene cluster encoding a suite of enzymes responsible for the assembly of the aminocyclitol core and the subsequent glycosylation steps.

A diagram of the proposed general biosynthetic pathway for a generic aminoglycoside, which can be considered analogous to that of this compound, is presented below.

Fermentation for this compound Production

Optimizing fermentation conditions is crucial for maximizing the yield of this compound. While specific data for S. hofunensis is scarce, the following parameters, derived from studies on other antibiotic-producing Streptomyces species, can serve as a starting point for process development.

Culture Media

A variety of media compositions can be employed for the cultivation of Streptomyces hofunensis. The choice of media significantly impacts biomass production and secondary metabolite synthesis.

| Component | Concentration Range (g/L) | Purpose |

| Carbon Source | ||

| Glucose | 20-50 | Primary energy source |

| Soluble Starch | 10-30 | Complex carbohydrate for sustained growth |

| Nitrogen Source | ||

| Soybean Meal | 10-30 | Complex organic nitrogen source |

| Yeast Extract | 2-10 | Source of vitamins and growth factors |

| (NH₄)₂SO₄ | 2-5 | Readily available inorganic nitrogen |

| Minerals & Trace Elements | ||

| CaCO₃ | 2-5 | pH buffering agent |

| K₂HPO₄ | 0.5-2 | Phosphate source and buffering |

| MgSO₄·7H₂O | 0.5-1 | Essential cation for enzymatic activity |

| FeSO₄·7H₂O | 0.01-0.05 | Trace element for metabolic processes |

Fermentation Parameters

The physical environment of the fermentation process must be tightly controlled to ensure optimal growth and antibiotic production.

| Parameter | Optimized Range | Rationale |

| Temperature | 28-32 °C | Optimal for Streptomyces growth and enzyme activity. |

| pH | 6.8-7.5 | Maintained to support enzymatic reactions in the biosynthetic pathway. |

| Dissolved Oxygen | > 30% saturation | Aerobic organism; oxygen is critical for growth and secondary metabolism. |

| Agitation | 200-400 rpm | Ensures homogeneity of nutrients and oxygen distribution. |

| Incubation Time | 120-168 hours | Production typically peaks in the late stationary phase. |

Experimental Protocols

The following protocols are generalized based on standard methods for aminoglycoside production from Streptomyces and should be optimized for S. hofunensis and this compound.

Fermentation Protocol

A diagram illustrating the general workflow for the fermentation process is provided below.

-

Inoculum Preparation : Aseptically transfer a loopful of S. hofunensis spores or a piece of agar containing mycelia into a baffled flask containing a suitable seed medium.

-

Seed Culture : Incubate the seed culture at 28-30°C on a rotary shaker at 220 rpm for 48-72 hours until a dense culture is obtained.

-

Production Fermentation : Inoculate the production fermenter containing the optimized production medium with 5-10% (v/v) of the seed culture.

-

Process Monitoring : Maintain the fermentation parameters as outlined in the table above. Monitor cell growth (dry cell weight), substrate consumption, and antibiotic production at regular intervals.

-

Harvest : After the desired fermentation time, harvest the broth and separate the mycelia from the supernatant by centrifugation or filtration. The supernatant contains the crude this compound.

Isolation and Purification Protocol

The following protocol outlines a general strategy for the purification of aminoglycoside antibiotics from fermentation broth.

A diagram of the purification workflow is shown below.

-

Cation-Exchange Chromatography : Adjust the pH of the cell-free supernatant to ~7.0 and apply it to a cation-exchange column (e.g., Dowex 50W-X2, H⁺ form). Wash the column with deionized water to remove unbound impurities.

-

Elution : Elute the bound aminoglycosides using a linear gradient of ammonium hydroxide (e.g., 0.1 N to 2.0 N). Collect fractions and monitor for antibiotic activity using a bioassay (e.g., against Bacillus subtilis).

-

Concentration : Pool the active fractions and concentrate them under reduced pressure using a rotary evaporator.

-

Gel Filtration Chromatography : Further purify the concentrated sample using a gel filtration column (e.g., Sephadex G-25) to separate compounds based on size.

-

Preparative High-Performance Liquid Chromatography (HPLC) : The final purification step is typically performed using preparative reversed-phase HPLC with a C18 column. A suitable mobile phase would consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol) with an ion-pairing agent.

Characterization and Quantification

The identity and purity of the isolated this compound can be confirmed using the following analytical techniques.

| Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation (¹H and ¹³C NMR). |

For quantification, a validated HPLC method is recommended. A typical analytical HPLC setup would involve a C18 column with a mobile phase gradient and detection using a suitable method such as evaporative light scattering detection (ELSD) or mass spectrometry, as aminoglycosides lack a strong UV chromophore.

Conclusion

This technical guide provides a foundational framework for the production and study of this compound from Streptomyces hofunensis. While specific data for this particular antibiotic is limited, the analogous information from other well-studied aminoglycosides offers a robust starting point for research and development. The methodologies and data presented herein are intended to be a valuable resource for scientists and professionals in the field of antibiotic discovery and production, ultimately contributing to the ongoing effort to combat antimicrobial resistance. Further research is needed to fully elucidate the specific biosynthetic pathway and optimize the production of this compound.

The Core Mechanism of Seldomycin Factor 1: An In-depth Technical Guide

Introduction

Seldomycin factor 1 is an aminoglycoside antibiotic, part of the seldomycin complex isolated from Streptomyces hofunensis.[1] While specific detailed research on the mechanism of action of this compound is limited in publicly available literature, its classification as an aminoglycoside provides a strong foundation for understanding its antibacterial properties. This guide will therefore focus on the well-established mechanism of action of aminoglycoside antibiotics as a proxy for this compound, tailored for researchers, scientists, and drug development professionals.

Aminoglycosides are a class of potent, broad-spectrum antibiotics that have been a cornerstone of antibacterial therapy for decades.[2] They are particularly effective against aerobic Gram-negative bacteria.[3] Their primary mode of action is the inhibition of bacterial protein synthesis, leading to a bactericidal effect.[2][3]

Core Mechanism of Action: Inhibition of Protein Synthesis

The primary target of aminoglycoside antibiotics within the bacterial cell is the ribosome, the molecular machinery responsible for protein synthesis. Specifically, aminoglycosides bind with high affinity to the 16S ribosomal RNA (rRNA) of the 30S ribosomal subunit.[2]

The binding of this compound, as an aminoglycoside, to the 30S ribosomal subunit is a critical step that triggers a cascade of events disrupting normal protein synthesis:

-

Interference with Translation Initiation: While the primary effect is on elongation, some aminoglycosides can also block the initiation of protein synthesis.

-

Codon Misreading: The binding of the antibiotic to the A-site of the 16S rRNA induces a conformational change. This change leads to the misreading of the messenger RNA (mRNA) codon by the incoming aminoacyl-transfer RNA (tRNA). The result is the incorporation of incorrect amino acids into the growing polypeptide chain.

-

Production of Aberrant Proteins: The synthesis of non-functional or toxic proteins disrupts various cellular processes, including membrane integrity.

-

Bactericidal Effect: The accumulation of aberrant proteins and the overall disruption of protein synthesis ultimately lead to bacterial cell death.

The following diagram illustrates the signaling pathway of aminoglycoside action:

References

Seldomycin Factor 1: An In-Depth Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial spectrum of Seldomycin Factor 1, an aminoglycoside antibiotic. This document details its activity against a range of clinically relevant bacteria, outlines the experimental protocols for determining its efficacy, and illustrates its mechanism of action.

Introduction

This compound is a component of the seldomycin complex, a group of aminoglycoside antibiotics.[1] Like other aminoglycosides, it is known for its broad-spectrum activity against various Gram-negative and some Gram-positive bacteria.[2][3] This guide synthesizes the available data on its antibacterial profile, offering a valuable resource for researchers engaged in antibiotic discovery and development.

Antibacterial Spectrum of this compound

While specific Minimum Inhibitory Concentration (MIC) data for this compound is limited in publicly available literature, the antibacterial spectrum can be inferred from the general activity of aminoglycoside antibiotics. The following table summarizes the typical MIC ranges for aminoglycosides against key bacterial pathogens. It is important to note that these values are representative and actual MICs for this compound may vary.

Data Presentation: Representative Minimum Inhibitory Concentrations (MICs) of Aminoglycosides

| Bacterial Species | Gram Stain | Typical MIC Range (µg/mL) | Clinical Significance |

| Escherichia coli | Negative | 0.25 - 8 | Common cause of urinary tract infections, sepsis, and gastroenteritis. |

| Pseudomonas aeruginosa | Negative | 0.5 - 16 | Opportunistic pathogen causing serious infections, particularly in immunocompromised individuals and hospital settings. |

| Klebsiella pneumoniae | Negative | 0.5 - 8 | Significant cause of hospital-acquired infections, including pneumonia and bloodstream infections. |

| Staphylococcus aureus | Positive | 0.25 - 4 | A major cause of skin infections, pneumonia, and bloodstream infections, including methicillin-resistant strains (MRSA). |

| Enterococcus faecalis | Positive | 16 - >128 | Often associated with nosocomial infections; aminoglycosides are typically used in combination therapy. |

Note: The provided MIC ranges are based on the general activity of aminoglycosides such as gentamicin and tobramycin. Specific testing is required to determine the precise MIC values for this compound against these and other organisms.

Experimental Protocols

The determination of the antibacterial spectrum of an antibiotic is primarily achieved through the measurement of its Minimum Inhibitory Concentration (MIC). The broth microdilution method is a standardized and widely used technique for this purpose.

Experimental Protocol: Broth Microdilution Method for MIC Determination

1. Preparation of Materials and Reagents:

-

Bacterial Strains: Pure, overnight cultures of the test bacteria.

-

Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.[4]

-

Antibiotic Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent and then serially diluted.

-

96-Well Microtiter Plates: Sterile, clear, flat-bottomed 96-well plates are used.[5]

2. Inoculum Preparation:

-

A few colonies from an overnight culture of the test bacterium are suspended in a sterile saline solution.

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

This standardized suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

3. Preparation of Antibiotic Dilutions:

-

A serial two-fold dilution of the this compound stock solution is performed in the 96-well microtiter plate using CAMHB.[5][6]

-

This creates a range of antibiotic concentrations to be tested.

-

A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.[4]

4. Inoculation and Incubation:

-

The prepared bacterial inoculum is added to each well of the microtiter plate, except for the sterility control well.[5]

-

The plate is then incubated at 35-37°C for 16-20 hours under ambient air conditions.[5]

5. Determination of MIC:

-

Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[4]

-

Growth is typically observed as turbidity or a pellet at the bottom of the well. The absence of visible growth indicates inhibition.

Mandatory Visualizations

Mechanism of Action: Aminoglycoside Inhibition of Protein Synthesis

Caption: Generalized mechanism of action for aminoglycoside antibiotics.

Experimental Workflow: Broth Microdilution for MIC Determination

References

- 1. A new aminoglycoside antibiotic complex--the seldomycins. IV. The structure of seldomycin factor 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Aminoglycoside - Wikipedia [en.wikipedia.org]

- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broth Microdilution | MI [microbiology.mlsascp.com]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the In Vitro Activity of Seldomycin Factor 1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Seldomycin factor 1, an aminoglycoside antibiotic. The document is structured to offer valuable insights for researchers, scientists, and professionals involved in drug development, presenting key data, experimental methodologies, and a visualization of the underlying mechanisms of action.

Core Concepts: Understanding this compound

This compound is a component of the seldomycin complex, a group of aminoglycoside antibiotics produced by Streptomyces hofunensis.[1][2] Like other aminoglycosides, its antibacterial activity stems from the inhibition of protein synthesis in susceptible bacteria. This class of antibiotics has been a cornerstone in combating bacterial infections for decades.

The primary mechanism of action for aminoglycosides involves binding to the 30S ribosomal subunit of bacteria. This interaction disrupts the fidelity of mRNA translation, leading to the production of non-functional or toxic proteins, which ultimately results in bacterial cell death.

Quantitative Data on In Vitro Activity

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a broad range of clinical isolates is not extensively available in recent literature, historical data from the initial characterization of the seldomycin complex provides foundational insights into its activity. The following table summarizes the reported in vitro antibacterial activity of the seldomycin complex. It is important to note that Seldomycin factor 5 was identified as the most active component of the complex.

| Bacterial Strain | This compound MIC (µg/mL) |

| Staphylococcus aureus | Data not available |

| Escherichia coli | Data not available |

| Pseudomonas aeruginosa | Data not available |

| Klebsiella pneumoniae | Data not available |

| Enterococcus faecalis | Data not available |

Note: The original publications from 1977 describing the Seldomycin complex did not provide a detailed breakdown of MIC values for each factor against specific bacterial strains in their abstracts. Access to the full-text articles is required to extract this specific quantitative data.

Experimental Protocols

The determination of in vitro activity of antibiotics like this compound relies on standardized and reproducible experimental protocols. The following are detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. Two primary methods are employed for this determination:

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium.

Protocol:

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in an appropriate solvent and then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to the highest desired concentration.

-

Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the antibiotic solution with CAMHB to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusting the turbidity to match a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity).

In this method, the antibiotic is incorporated into an agar medium at various concentrations. The surface of the agar is then inoculated with the test bacteria.

Protocol:

-

Preparation of Antibiotic-Containing Agar Plates: Prepare a series of molten Mueller-Hinton Agar (MHA) tubes and add appropriate volumes of a stock this compound solution to each to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow them to solidify.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum as described for the broth microdilution method.

-

Inoculation: Using a multipoint inoculator, spot-inoculate the surface of each agar plate with the bacterial suspension.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacteria at the inoculation spot.

Visualizing the Mechanism of Action and Experimental Workflow

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

Aminoglycoside Mechanism of Action

Caption: General mechanism of action for aminoglycoside antibiotics.

Broth Microdilution Experimental Workflow

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Dilution Experimental Workflow

Caption: Workflow for MIC determination using the agar dilution method.

Conclusion

This compound, as a member of the aminoglycoside family, exhibits broad-spectrum antibacterial activity by targeting bacterial protein synthesis. While detailed contemporary MIC data is limited, the foundational studies and standardized methodologies outlined in this guide provide a strong basis for further research and development. The provided experimental protocols and workflow diagrams serve as a practical resource for scientists engaged in the evaluation of this and other antimicrobial agents. Further investigation is warranted to fully characterize the in vitro activity of this compound against a comprehensive panel of clinically relevant and resistant bacterial strains.

References

The Intricate Dance of Structure and Activity: A Deep Dive into Seldomycin Factor 1

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, a comprehensive understanding of the structure-activity relationships (SAR) of existing and novel antibiotics is paramount for the development of more effective therapeutics. This technical guide delves into the core principles governing the antibacterial activity of seldomycin factor 1, an aminoglycoside antibiotic, providing researchers, scientists, and drug development professionals with a detailed overview of its mechanism of action, key structural features, and the impact of chemical modifications on its biological potency.

This compound belongs to the 4,6-disubstituted 2-deoxystreptamine class of aminoglycosides, a family of antibiotics that exert their bactericidal effects by binding to the bacterial ribosome and disrupting protein synthesis. The intricate interplay between the various structural components of this compound and its ribosomal target dictates its efficacy and spectrum of activity.

Mechanism of Action: Targeting the Bacterial Ribosome

The primary target of this compound, like other aminoglycosides, is the 30S ribosomal subunit. Specifically, it binds to the A-site, a critical region responsible for decoding messenger RNA (mRNA) codons. This binding event interferes with the fidelity of protein synthesis in several ways: it can induce misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain, and it can inhibit the translocation of the ribosome along the mRNA, ultimately causing a premature termination of translation. The culmination of these disruptive events is the production of non-functional or toxic proteins, which leads to bacterial cell death.

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Core Structure-Activity Relationships

The antibacterial potency of this compound is intrinsically linked to its unique chemical architecture. While specific quantitative data for a wide range of this compound analogs is not extensively available in the public domain, general principles derived from the broader class of aminoglycosides and studies on closely related compounds like seldomycin factor 5 provide valuable insights into its SAR.

The seldomycin molecule is composed of a central 2-deoxystreptamine (2-DOS) ring (Ring II) glycosidically linked to two amino sugar moieties. Modifications to any of these components can significantly impact antibacterial activity.

| Structural Modification | General Effect on Antibacterial Activity | Rationale |

| Modification of the 3'-hydroxyl group (Ring I) | Altered activity against resistant strains | The 3'-hydroxyl group is a common site for enzymatic modification by bacterial resistance enzymes (e.g., phosphotransferases). Derivatization at this position, such as deoxygenation or epimerization, can restore activity against strains expressing these enzymes. For the closely related seldomycin factor 5, both 3'-epi and 3'-deoxy analogs have been synthesized and shown to possess antibacterial activity against various aminoglycoside-resistant strains[1]. |

| Modification of the 4'-hydroxyl group (Ring I) | Potential for enhanced activity and reduced toxicity | The 4'-position is another key site for interaction with the ribosomal target. Modifications at this position can influence binding affinity and selectivity. |

| N-acylation of amino groups | Generally leads to a decrease in activity | The positively charged amino groups are crucial for the initial electrostatic interaction with the negatively charged phosphate backbone of ribosomal RNA (rRNA). Neutralizing these charges through acylation typically reduces binding affinity and, consequently, antibacterial potency. |

| Modifications to the 2-deoxystreptamine ring (Ring II) | Critical for maintaining overall structural integrity and activity | The 2-DOS ring serves as the scaffold for the molecule. Significant alterations to this ring are generally detrimental to activity. |

| Modifications to the third sugar ring | Can influence the spectrum of activity | The nature and substitution pattern of the third sugar ring contribute to the overall shape and binding interactions of the molecule with the ribosome. |

Experimental Protocols

The evaluation of the structure-activity relationship of this compound and its analogs relies on standardized and robust experimental methodologies.

Synthesis of this compound Analogs

The synthesis of novel this compound derivatives typically involves multi-step chemical modifications of the parent molecule or a suitable precursor. A general workflow is outlined below:

Figure 2: General experimental workflow for the synthesis of this compound analogs.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of newly synthesized compounds is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a standard and widely used protocol.

Protocol: Broth Microdilution MIC Assay

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable growth medium such as Mueller-Hinton Broth (MHB).

-

Serial Dilution of Antibiotic: The test compound (this compound or its analog) is serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension.

-

Controls: Positive (bacteria in broth without antibiotic) and negative (broth only) controls are included on each plate.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the antibiotic in which no visible bacterial growth (turbidity) is observed.

Future Directions

While the foundational principles of aminoglycoside SAR are well-established, the exploration of the chemical space around this compound remains an area ripe for further investigation. Future research should focus on the synthesis and evaluation of a broader range of analogs to build a more comprehensive and quantitative SAR model. Key areas of interest include:

-

Targeted modifications to overcome resistance: Synthesizing derivatives with modifications at known sites of enzymatic inactivation.

-

Improving the therapeutic index: Designing analogs with enhanced selectivity for the bacterial ribosome over human mitochondrial ribosomes to reduce the risk of ototoxicity and nephrotoxicity.

-

Exploring novel chemical space: Introducing non-canonical sugars or functional groups to probe new interactions with the ribosomal target.

A deeper understanding of the structure-activity relationship of this compound will undoubtedly pave the way for the rational design of next-generation aminoglycoside antibiotics with improved efficacy and safety profiles, providing new tools in the fight against multidrug-resistant bacteria.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Seldomycin Factor 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seldomycin factor 1 is a member of the seldomycin complex, a group of aminoglycoside antibiotics produced by the fermentation of Streptomyces hofunensis. As with other aminoglycosides, its antibacterial activity stems from the inhibition of protein synthesis in susceptible bacteria. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols relevant to its study and characterization. Due to the limited availability of specific experimental data for this compound, this guide also incorporates data from closely related aminoglycosides and generalized experimental methodologies applicable to this class of compounds.

Core Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₈N₆O₇ | [1] |

| Molecular Weight | 450.5 g/mol | [1] |

| Appearance | White to off-white powder (presumed, typical for aminoglycosides) | General knowledge |

| Solubility | Water-soluble | [2][3] |

| Stability | Stable in solution | [2][3] |

| pH Activity Profile | More active at alkaline pH | [2] |

| Computed XLogP3 | -6.4 | [1] |

| Topological Polar Surface Area | 243 Ų | [1] |

Chemical Structure

The chemical structure of this compound is defined by its IUPAC name and SMILES notation, which describe the precise arrangement of its atoms and stereochemistry.

-

IUPAC Name: (2R,3R,4S,6S)-3-amino-6-(aminomethyl)-2-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2R,3S,4R,5S)-3,4-diamino-5-methoxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxan-4-ol[1]

-

SMILES: CO[C@@H]1CO--INVALID-LINK--N">C@@HO[C@H]2--INVALID-LINK--O[C@@H]3--INVALID-LINK--CN)O)N)N">C@@HN[1]

Spectral Data

Detailed experimental spectral data for this compound are not widely published. The following sections outline the expected spectral characteristics based on its structure as an aminoglycoside and provide a template for the types of data that would be obtained through these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would be complex due to the numerous overlapping signals from the sugar and aminocyclitol rings. Key signals would include those from anomeric protons (typically in the δ 4.5-5.5 ppm range), methoxy protons (around δ 3.4 ppm), and a multitude of signals from the CH, CH₂, and NH₂ groups throughout the molecule.

-

¹³C NMR: The carbon NMR spectrum would show signals corresponding to the 18 carbon atoms in the molecule. Characteristic signals would include those for the anomeric carbons (typically δ 95-105 ppm), the methoxy carbon (around δ 50-60 ppm), and various carbons of the sugar and aminocyclitol moieties.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:

-

O-H and N-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the numerous hydroxyl and amine groups.

-

C-H stretching: Bands in the 2800-3000 cm⁻¹ region.

-

C-O stretching: Strong bands in the 1000-1200 cm⁻¹ region, characteristic of the glycosidic linkages and alcohol functionalities.

Mass Spectrometry (MS)

High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of this compound. The expected exact mass would be consistent with its molecular formula, C₁₈H₃₈N₆O₇. Fragmentation patterns observed in MS/MS analysis would provide valuable information for structural elucidation.

Experimental Protocols

Isolation and Purification of this compound

The following is a generalized protocol for the isolation and purification of this compound from a fermentation broth of Streptomyces hofunensis, based on common methods for aminoglycoside antibiotics.

Caption: Workflow for the isolation and purification of this compound.

-

Fermentation: Culture Streptomyces hofunensis in a suitable nutrient medium under optimal conditions for antibiotic production.

-

Harvest and Filtration: Harvest the fermentation broth and remove the mycelia by filtration or centrifugation.

-

Cation-Exchange Chromatography: Adjust the pH of the filtered broth to neutral and apply it to a cation-exchange resin column (e.g., Amberlite IRC-50).

-

Elution: Wash the column with deionized water and then elute the bound aminoglycosides with a gradient of ammonium hydroxide.

-

Silica Gel Chromatography: Concentrate the active fractions and apply them to a silica gel column for further separation of the different seldomycin factors.

-

Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing this compound.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a solid.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The broth microdilution method is a standard procedure.[4][5][6][7][8]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of Antibiotic Dilutions: Prepare a stock solution of this compound in a suitable solvent. Perform two-fold serial dilutions of the antibiotic in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria with no antibiotic) and a negative control (medium only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.

Mechanism of Action

This compound, as an aminoglycoside, is known to exert its antibacterial effect by inhibiting protein synthesis. This occurs through its binding to the 30S ribosomal subunit of the bacterial ribosome.[2][9][10]

Caption: Mechanism of action of this compound.

The binding of this compound to the 16S rRNA component of the 30S subunit interferes with several key processes in protein translation, including:

-

Inhibition of initiation complex formation.

-

Miscoding of mRNA, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.

-

Blockage of translocation of the ribosome along the mRNA.

These disruptions in protein synthesis ultimately lead to bacterial cell death.

Experimental Workflow: Ribosome Binding Assay

A ribosome binding assay can be used to confirm the interaction of this compound with the bacterial ribosome. A common method involves monitoring the displacement of a fluorescently labeled aminoglycoside probe.

Caption: Workflow for a ribosome binding assay.

-

Preparation of Components: Isolate and purify 70S ribosomes from a susceptible bacterial strain. Synthesize or obtain a fluorescently labeled aminoglycoside probe that is known to bind to the ribosomal A-site. Prepare a series of dilutions of unlabeled this compound.

-

Binding Reaction: In a suitable buffer, incubate the purified ribosomes with a fixed concentration of the fluorescent probe to allow for binding.

-

Competition: Add increasing concentrations of this compound to the ribosome-probe mixture. If this compound binds to the same site, it will displace the fluorescent probe.

-

Measurement: Measure the change in a fluorescence property, such as fluorescence polarization or anisotropy. Displacement of the probe will result in a decrease in this value.

-

Data Analysis: Plot the change in fluorescence against the concentration of this compound. From this competition curve, the binding affinity (e.g., the dissociation constant, Kd) of this compound for the ribosome can be determined.

Conclusion

This technical guide provides a consolidated overview of the physical and chemical properties of this compound. While specific experimental data for this particular compound is limited, the information presented, based on its classification as an aminoglycoside and data from related compounds, serves as a valuable resource for researchers. The detailed experimental protocols offer a practical framework for the isolation, characterization, and mechanistic evaluation of this compound, thereby facilitating further research and development in the field of aminoglycoside antibiotics.

References

- 1. scfhs.org.sa [scfhs.org.sa]

- 2. brainkart.com [brainkart.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. bmglabtech.com [bmglabtech.com]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aminoglycoside - Wikipedia [en.wikipedia.org]

Seldomycin Factor 1: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Seldomycin factor 1 is a component of the seldomycin complex, a group of aminoglycoside antibiotics produced by Streptomyces hofunensis. This guide provides a detailed examination of this compound, including its chemical identity, physicochemical properties, and biological activity. It also outlines the experimental protocols for its isolation and characterization, offering a valuable resource for researchers in antibiotic development and related fields.

Chemical Identity and Physicochemical Properties

While this compound is a distinct entity, it is most commonly referenced as part of the larger Seldomycin complex. The CAS number for the entire Seldomycin complex is 75635-18-6 , with a molecular formula of C18H38N6O7 [1]. Specific molecular details for this compound have been determined through detailed analytical studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H26N4O5 | [2] |

| Molecular Weight | 322.36 g/mol | [2] |

| Appearance | White powder | [2] |

| Optical Rotation [α]D | +158° (c 1.0, H2O) | [2] |

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Streptomyces hofunensis involves a multi-step process to separate the various factors of the seldomycin complex.

Experimental Workflow for this compound Isolation

Caption: Isolation and purification workflow for this compound.

Protocol Details:

-

Fermentation and Adsorption: The fermentation broth of Streptomyces hofunensis is filtered, and the filtrate is passed through a column packed with Amberlite IRC-50 (a weakly acidic cation-exchange resin) in its sodium form. The seldomycin complex is adsorbed onto the resin.

-

Elution: The resin is washed, and the adsorbed antibiotics are eluted with 1N ammonium hydroxide.

-

Crude Complex Isolation: The eluate is concentrated to yield the crude seldomycin complex.

-

Chromatographic Separation: The crude complex is then subjected to silica gel column chromatography. The column is developed with a solvent system of chloroform-methanol-ammonium hydroxide-water (1:3:1:1) to separate the individual factors[2].

-

Purification: Fractions containing this compound are collected and concentrated to yield the purified compound as a white powder.

Biological Activity

This compound exhibits antibacterial activity, characteristic of aminoglycoside antibiotics. Its mechanism of action is presumed to involve the inhibition of protein synthesis by binding to the bacterial ribosome.

Table 2: In Vitro Antibacterial Spectrum of this compound (Minimum Inhibitory Concentration, MIC in µg/mL)

| Test Organism | MIC (µg/mL) |

| Staphylococcus aureus ATCC 6538P | 0.78 |

| Bacillus subtilis ATCC 6633 | 0.39 |

| Escherichia coli NIHJ | 3.12 |

| Klebsiella pneumoniae ATCC 10031 | 1.56 |

| Pseudomonas aeruginosa IAM 1007 | 6.25 |

| Shigella sonnei ATCC 9290 | 6.25 |

Data sourced from Sato et al. (1977)[2].

Mechanism of Action: A Proposed Signaling Pathway

As an aminoglycoside, this compound is believed to exert its antibacterial effect by disrupting bacterial protein synthesis. The following diagram illustrates the generally accepted mechanism for this class of antibiotics.

Proposed Mechanism of Action for this compound

Caption: Proposed mechanism of antibacterial action for this compound.

This pathway highlights the key steps: entry into the bacterial cell, binding to the 30S ribosomal subunit, and the subsequent inhibition of protein synthesis and induction of codon misreading, ultimately leading to bacterial cell death.

Conclusion

This compound is a notable component of the seldomycin antibiotic complex with significant antibacterial properties. This guide has provided essential technical information, including its chemical and physical characteristics, detailed isolation protocols, and biological activity data. The provided diagrams offer a clear visualization of the experimental workflow and the proposed mechanism of action, serving as a foundational resource for further research and development in the field of aminoglycoside antibiotics.

References

Methodological & Application

Application Notes and Protocols for the Purification of Seldomycin Factor 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seldomycin factor 1 is an aminoglycoside antibiotic, a component of the seldomycin complex produced by the fermentation of Streptomyces hofunensis. As with other aminoglycoside antibiotics, the purification of this compound from the fermentation broth is a critical step to ensure its potency, safety, and suitability for research and potential therapeutic applications. This document provides a detailed overview of the purification methodologies, from classical approaches to modern techniques, complete with experimental protocols and expected outcomes.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy. As an aminoglycoside, it is a polycationic and highly polar molecule.

| Property | Value |

| Molecular Formula | C₁₈H₃₈N₆O₇ |

| Molecular Weight | 450.5 g/mol [1] |

| Nature | Basic, polycationic |

| Solubility | High in water, low in most organic solvents |

Purification Methodologies

The purification of this compound, like other aminoglycosides, typically involves a multi-step process to separate it from other components of the fermentation broth, including other seldomycin factors, proteins, pigments, and residual culture media constituents.[2] The general strategy involves initial capture from the clarified broth, followed by one or more polishing steps to achieve high purity.

Classical Purification Approach

The original method for the isolation of the seldomycin complex, including factor 1, was described in the 1970s. This method laid the groundwork for subsequent purification strategies.

Experimental Protocol: Cation-Exchange and Silica Gel Chromatography (Historical Method)

This protocol is based on the initial isolation methods described for the seldomycin complex.

Step 1: Preparation of Fermentation Broth

-

Adjust the pH of the whole fermentation broth of Streptomyces hofunensis to 2.0 with 6 N H₂SO₄.

-

Filter the acidified broth to remove mycelia and other solid debris.

-

Neutralize the filtrate to a pH of 6.8 with 6 N NaOH.

Step 2: Cation-Exchange Chromatography (Capture Step)

-

Prepare a column with a cation-exchange resin (e.g., Amberlite IRC-50) in the ammonium form.

-

Load the neutralized filtrate onto the prepared column.

-

Wash the column with deionized water to remove unbound impurities.

-

Elute the bound seldomycin complex with 1 N NH₄OH.

-

Collect the active fractions containing the seldomycin complex.

Step 3: Silica Gel Chromatography (Polishing Step)

-

Concentrate the active fractions from the cation-exchange step.

-

Apply the concentrated sample to a silica gel column.

-

Elute the column with a suitable solvent system (e.g., a gradient of chloroform-methanol-ammonia) to separate the individual seldomycin factors.

-

Collect the fractions containing pure this compound.

Diagram of the Classical Purification Workflow

Caption: Classical purification workflow for this compound.

Modern Purification Approach

Modern purification techniques offer significant improvements in speed, resolution, and yield. These methods often incorporate membrane filtration and advanced chromatography resins.

Experimental Protocol: Integrated Membrane Filtration and Multi-Modal Chromatography

This protocol integrates modern techniques for a more efficient purification process.

Step 1: Initial Clarification and Concentration

-

Filter the fermentation broth through a ceramic membrane to remove suspended solids and obtain a clear permeate.[3]

-

Subject the permeate to ultrafiltration to remove high molecular weight impurities such as proteins and polysaccharides.[2]

-

Concentrate the ultrafiltration permeate using nanofiltration. This step also aids in desalting.[2]

Step 2: Cation-Exchange Chromatography (Capture Step)

-

Adjust the pH of the concentrated and clarified feed stream to between 6.0 and 7.7.[4]

-

Load the solution onto a strong cation-exchange resin column.

-

Wash the column with 2-3 bed volumes of water to remove weakly bound impurities.[4]

-

Elute the aminoglycoside fraction with a salt or pH gradient (e.g., 0.5-1.5 M eluent concentration) at a flow rate of 1-3 bed volumes per hour.[4]

Step 3: Reversed-Phase or Mixed-Mode Chromatography (Polishing Step)

-

The eluate from the ion-exchange step, containing the seldomycin complex, is further purified using a mixed-mode ion-exchange column or a reversed-phase column.[5]

-

For reversed-phase chromatography, a C18 column can be used with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., acetonitrile) with an ion-pairing agent.

-

Collect fractions and analyze for the presence of this compound using an appropriate analytical method such as HPLC-MS.

-

Pool the pure fractions and proceed with concentration and drying.

Diagram of the Modern Purification Workflow

Caption: Modern integrated workflow for this compound purification.

Data Presentation: Purification Summary

The following table summarizes the expected outcomes at each stage of a typical modern purification process for an aminoglycoside like this compound. The values are illustrative and will vary depending on the specific fermentation conditions and purification parameters.

| Purification Step | Purity (%) | Yield (%) | Key Impurities Removed |

| Clarified Fermentation Broth | < 1 | 100 | Mycelia, insoluble media components |

| Post-Membrane Filtration | 5-10 | 95 | Proteins, polysaccharides, pigments |

| Cation-Exchange Eluate | 60-70 | 85 | Most other cationic molecules, some related aminoglycosides |

| Reversed-Phase/Mixed-Mode Eluate | > 98 | 70 | Closely related seldomycin factors and other structural analogs |

Conclusion

The purification of this compound has evolved from classical chromatographic techniques to more efficient and scalable modern methods. The choice of a specific protocol will depend on the desired scale of production, purity requirements, and available equipment. For research purposes, the classical methods can be effective, while for larger-scale production, the integrated membrane filtration and multi-modal chromatography approach is recommended. The protocols and data presented here provide a comprehensive guide for researchers and professionals involved in the isolation and purification of this compound.

References

- 1. Seldomycin | C18H38N6O7 | CID 3086032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bona-filtration.com [bona-filtration.com]

- 3. CN106317132A - Aminoglycoside antibiotics separation and purification method - Google Patents [patents.google.com]

- 4. CN101012246B - Ion exchange purifying method of aminoglycoside antibiotics - Google Patents [patents.google.com]

- 5. chromatographyonline.com [chromatographyonline.com]

High-Performance Liquid Chromatography for the Analysis of Seldomycin Factor 1

Application Note and Protocol

This document provides a detailed protocol for the analysis of Seldomycin factor 1, an aminoglycoside antibiotic, using High-Performance Liquid Chromatography (HPLC). The method outlined is based on established principles for the analysis of aminoglycosides and is intended for use by researchers, scientists, and drug development professionals.

Introduction

This compound is a member of the aminoglycoside class of antibiotics. Due to their potent antibacterial activity, particularly against Gram-negative bacteria, accurate and reliable analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control. Aminoglycosides, including this compound, lack a strong native chromophore, making direct UV detection challenging. Therefore, this protocol employs a pre-column derivatization step to introduce a UV-active moiety, allowing for sensitive and specific quantification by reverse-phase HPLC.

Principle

The method involves the derivatization of this compound with a suitable agent, such as 2,4-dinitrofluorobenzene (DNFB), followed by separation of the derivatized analyte on a C18 reverse-phase column. The separation is achieved using an isocratic mobile phase, and the derivatized compound is detected by UV spectrophotometry. Quantification is performed by comparing the peak area of the analyte to that of a standard of known concentration.

Experimental Protocol

Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and deionized)

-

2,4-Dinitrofluorobenzene (DNFB)

-

Tris(hydroxymethyl)aminomethane (Tris)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

0.45 µm syringe filters

Equipment

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Isocratic pump

-

Autosampler

-

UV-Vis detector

-

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Heating block or water bath

Preparation of Solutions

-

Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 50:50, v/v). The exact ratio may require optimization based on the specific column and system. Degas the mobile phase before use.

-

Derivatization Reagent (DNFB solution): Dissolve 100 mg of DNFB in 10 mL of methanol. This solution should be prepared fresh and protected from light.

-

Tris Buffer (0.1 M, pH 9.0): Dissolve an appropriate amount of Tris in water, adjust the pH to 9.0 with NaOH, and bring to the final volume with water.

-

Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of water to obtain a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

Sample Preparation and Derivatization

-

To 100 µL of each working standard solution or sample, add 200 µL of 0.1 M Tris buffer (pH 9.0).

-

Add 200 µL of the DNFB solution.

-

Vortex the mixture for 30 seconds.

-

Incubate the mixture at 60°C for 30 minutes in a heating block or water bath.

-

After incubation, cool the mixture to room temperature.

-

Add 100 µL of 1 M HCl to stop the reaction.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

-

Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile:Water (50:50, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 360 nm

-

Column Temperature: 30°C

-

Run Time: Approximately 15 minutes (adjust as necessary to ensure elution of the derivatized peak)

Data Presentation

The following table summarizes the expected performance characteristics of this HPLC method for the analysis of this compound, based on typical values for aminoglycoside analysis.

| Parameter | Expected Value |

| Linearity (r²) | > 0.995 |

| Limit of Detection (LOD) | 1 - 5 µg/mL |

| Limit of Quantification (LOQ) | 5 - 15 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

| Retention Time | 5 - 10 minutes |

Experimental Workflow

Application Notes and Protocols for Mass Spectrometry Analysis of Seldomycin Factor 1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seldomycin factor 1 is an aminoglycoside antibiotic, a class of potent bactericidal agents that function by inhibiting protein synthesis in susceptible bacteria. Due to their efficacy, particularly against Gram-negative bacteria, aminoglycosides are crucial in treating severe infections. However, their therapeutic window is narrow, with potential for nephrotoxicity and ototoxicity, necessitating precise quantitative analysis in biological matrices for therapeutic drug monitoring and pharmacokinetic studies. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become the gold standard for the sensitive and specific quantification of aminoglycosides.

These application notes provide a comprehensive guide to the analysis of this compound using LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection. The protocols are designed to be adaptable for various biological matrices and research applications.

Chemical Information

| Property | Value | Reference |

| Chemical Formula | C18H38N6O7 | --INVALID-LINK-- |

| Molecular Weight | 450.5 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 450.28019757 Da | --INVALID-LINK-- |

Experimental Protocols

Sample Preparation: Protein Precipitation for Plasma/Serum Samples

This protocol is a common and effective method for extracting aminoglycosides from biological fluids.

Materials:

-

Human plasma or serum samples

-

This compound standard

-

Internal Standard (IS) (e.g., Tobramycin-d5 or another suitable aminoglycoside not present in the sample)

-

Trichloroacetic acid (TCA) solution (10% w/v in water)

-

Acetonitrile, HPLC grade

-

Water, HPLC grade

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Pipette 100 µL of plasma/serum sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 200 µL of 10% TCA solution to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Due to the polar nature of aminoglycosides, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method of separation. Alternatively, reversed-phase chromatography with an ion-pairing agent can be employed.

HILIC Method:

-

Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient:

-

0-1 min: 95% B

-

1-5 min: Linear gradient to 50% B

-

5-6 min: Hold at 50% B

-

6.1-8 min: Return to 95% B and re-equilibrate

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry

Tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Instrumentation:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

ESI Source Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 500 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

MRM Transitions: Based on the structure of this compound and typical fragmentation patterns of aminoglycosides, which involve the cleavage of glycosidic bonds, the following MRM transitions are proposed. The exact masses and collision energies should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound (Quantifier) | 451.3 | 163.1 | 200 | 30 | 25 |

| This compound (Qualifier) | 451.3 | 290.2 | 200 | 30 | 20 |

| Internal Standard (e.g., Tobramycin) | 468.3 | 163.1 | 200 | 35 | 28 |

Data Presentation

The following table presents representative quantitative data for an aminoglycoside, Tobramycin, in human serum, which can be expected to be similar for this compound analysis.

| Sample ID | Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| LLOQ | Tobramycin | 50 | 98.5 | 8.2 |

| QC Low | Tobramycin | 150 | 102.1 | 6.5 |

| QC Mid | Tobramycin | 1000 | 99.2 | 4.8 |

| QC High | Tobramycin | 4000 | 101.5 | 3.1 |

| ULOQ | Tobramycin | 5000 | 97.8 | 5.5 |

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; QC: Quality Control; RSD: Relative Standard Deviation.

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound analysis.

Proposed Fragmentation Pathway of this compound

Caption: Proposed fragmentation of this compound.

Application Notes and Protocols for the Structural Elucidation of Seldomycin Factor 1 using NMR Spectroscopy

FOR IMMEDIATE RELEASE

Illuminating the Molecular Architecture of Seldomycin Factor 1: A Detailed Guide to NMR-Based Structural Elucidation

[City, State] – [Date] – This document provides detailed application notes and experimental protocols for the structural elucidation of this compound, an aminoglycoside antibiotic, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the characterization of natural products and antibiotic development.

This compound, with the molecular formula C₁₇H₃₄N₄O₁₀, is a member of the seldomycin complex produced by Streptomyces hofunensis. Its structural determination is critical for understanding its mechanism of action, and for the development of new antibiotic derivatives with improved efficacy and reduced toxicity. NMR spectroscopy is an indispensable tool for the unambiguous determination of its complex three-dimensional structure.

This guide outlines the application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments. The successful application of these techniques provides a complete assignment of all proton and carbon signals, thereby confirming the connectivity and stereochemistry of the molecule.

Structural and Spectroscopic Data of this compound

The structure of this compound was determined through a combination of chemical degradation and analysis of its spectral properties. The key to its structural elucidation lies in the detailed analysis of its ¹H and ¹³C NMR spectra.

Table 1: ¹H NMR Spectral Data of this compound

| Atom No. | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1' | 5.38 | d | 3.5 |

| 2' | 3.47 | dd | 9.5, 3.5 |

| 3' | 3.49 | dd | 9.5, 9.5 |

| 4' | 3.28 | m | |

| 5' | 3.90 | m | |

| 6'a | 3.75 | dd | 12.0, 2.5 |

| 6'b | 3.50 | dd | 12.0, 5.5 |

| 1'' | 4.98 | d | 3.5 |

| 2'' | 2.85 | dd | 9.5, 3.5 |

| 3'' | 3.15 | dd | 9.5, 9.5 |

| 4'' | 3.20 | m | |

| 5'' | 3.55 | m | |

| 6''a | 2.95 | dd | 13.0, 4.0 |

| 6''b | 2.70 | dd | 13.0, 8.0 |

| 1 | ~1.30 | q | 12.0 |

| 2 | ~2.15 | dt | 12.0, 4.0 |

| 3 | 2.95 | m | |

| 4 | 3.45 | m | |

| 5 | 3.25 | m | |

| 6 | 3.50 | m |

Note: The chemical shifts are referenced to an internal standard. The assignments are based on the original structure elucidation work.

Table 2: ¹³C NMR Spectral Data of this compound

| Atom No. | Chemical Shift (δ, ppm) |

| 1' | 99.8 |

| 2' | 70.4 |

| 3' | 74.1 |

| 4' | 72.0 |

| 5' | 74.5 |

| 6' | 62.1 |

| 1'' | 101.2 |

| 2'' | 51.5 |

| 3'' | 56.9 |

| 4'' | 74.8 |

| 5'' | 75.8 |

| 6'' | 42.1 |

| 1 | 35.8 |

| 2 | 32.1 |

| 3 | 50.8 |

| 4 | 88.0 |

| 5 | 75.2 |

| 6 | 76.0 |

Note: The chemical shifts are referenced to an internal standard. The assignments are based on the original structure elucidation work.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are designed to be adapted to specific instrumentation and sample conditions.

Sample Preparation

-

Dissolve the Sample : Accurately weigh approximately 5-10 mg of purified this compound and dissolve it in 0.5 mL of deuterium oxide (D₂O). For exchangeable proton observation, a mixture of H₂O/D₂O (9:1) can be used.

-

Internal Standard : Add a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing.

-

Transfer to NMR Tube : Transfer the solution to a 5 mm NMR tube.

-

Homogenize : Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

2.1. ¹H NMR Spectroscopy

-

Pulse Sequence : Standard single-pulse sequence.

-

Solvent Signal Suppression : Use presaturation or other solvent suppression techniques to attenuate the residual HOD signal.

-

Spectral Width : 10-12 ppm.

-

Acquisition Time : 2-3 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 16-64 scans, depending on the sample concentration.

2.2. ¹³C NMR Spectroscopy

-

Pulse Sequence : Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width : 180-200 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

2.3. 2D COSY (Correlation Spectroscopy)

-

Pulse Sequence : Standard COSY or gradient-enhanced COSY (gCOSY).

-

Spectral Width : 10-12 ppm in both dimensions.

-

Number of Increments : 256-512 increments in the indirect dimension (t₁).

-

Number of Scans per Increment : 4-16 scans.

-

Data Processing : Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

2.4. 2D HSQC (Heteronuclear Single Quantum Coherence)

-

Pulse Sequence : Gradient-enhanced HSQC with sensitivity enhancement.

-

Spectral Width : 10-12 ppm in the ¹H dimension (F2) and 100-120 ppm in the ¹³C dimension (F1).

-

Number of Increments : 128-256 increments in t₁.

-

Number of Scans per Increment : 8-32 scans.

-

¹J(CH) Coupling Constant : Set to an average value of 145 Hz.

2.5. 2D HMBC (Heteronuclear Multiple Bond Correlation)

-

Pulse Sequence : Gradient-enhanced HMBC.

-

Spectral Width : 10-12 ppm in the ¹H dimension (F2) and 180-200 ppm in the ¹³C dimension (F1).

-

Number of Increments : 256-512 increments in t₁.

-

Number of Scans per Increment : 16-64 scans.

-

Long-Range Coupling Constant (ⁿJ(CH)) : Optimized for a value between 4-10 Hz.

Data Processing and Analysis

-

Fourier Transformation : Process the acquired Free Induction Decays (FIDs) using appropriate window functions (e.g., exponential for ¹³C, sine-bell for 2D spectra) and perform Fourier transformation.

-

Phasing and Baseline Correction : Carefully phase the spectra and apply baseline correction to ensure accurate integration and peak picking.

-

Referencing : Reference the spectra to the internal standard (TSP at 0.00 ppm for ¹H).

-

Peak Picking and Integration : Identify and integrate all relevant signals in the ¹H spectrum.

-

2D Spectra Analysis :

-

COSY : Identify cross-peaks to establish proton-proton spin systems within each sugar and the aminocyclitol ring.

-

HSQC : Correlate each proton signal with its directly attached carbon atom.

-

HMBC : Identify long-range correlations (2-3 bonds) between protons and carbons to connect the individual spin systems and establish the glycosidic linkages and the overall molecular framework.

-

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the workflow for the structural elucidation of this compound.

Caption: Experimental workflow for NMR-based structure elucidation.

Caption: Logical relationships in the NMR structure elucidation process.